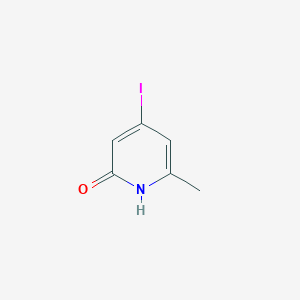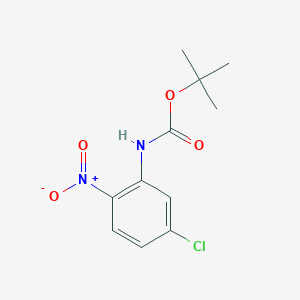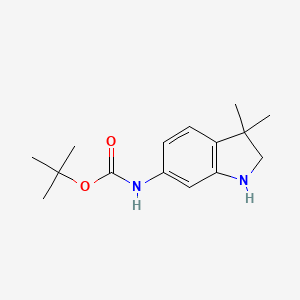![molecular formula C7H4BrClN4 B13016669 7-Bromo-2-chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13016669.png)
7-Bromo-2-chloropyrido[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-chloropyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrido[3,2-d]pyrimidine core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloropyrido[3,2-d]pyrimidin-4-amine typically involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization . The reaction conditions often include the use of a base such as sodium methoxide in butanol under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloropyrido[3,2-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium methoxide, and solvents like butanol and xylene . The reactions are typically carried out under reflux conditions to facilitate the formation of the desired products .
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidines and fused heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
7-Bromo-2-chloropyrido[3,2-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as a building block in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloropyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate phosphorylation . This inhibition can lead to the modulation of cellular signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
- 4-Amino-7-iminopyrido[2,3-d]pyrimidine
- 7-Bromothieno[3,2-d]pyrimidine
Uniqueness
7-Bromo-2-chloropyrido[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H4BrClN4 |
|---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
7-bromo-2-chloropyrido[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H4BrClN4/c8-3-1-4-5(11-2-3)6(10)13-7(9)12-4/h1-2H,(H2,10,12,13) |
InChI Key |
RKCVXXKEZAEYJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(N=C2N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)



![(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)

![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13016645.png)
![2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13016656.png)

